molecular formula C10H18N4O2 B13616341 Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Cat. No.: B13616341
M. Wt: 226.28 g/mol
InChI Key: PLISTSHEYZZVAX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of microwave irradiation has been reported to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to its specific structure, which combines an amino group, a triazole ring, and an ethyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate

InChI

InChI=1S/C10H18N4O2/c1-3-16-9(15)10(2,11)5-4-6-14-8-12-7-13-14/h7-8H,3-6,11H2,1-2H3

InChI Key

PLISTSHEYZZVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCN1C=NC=N1)N

Origin of Product

United States

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